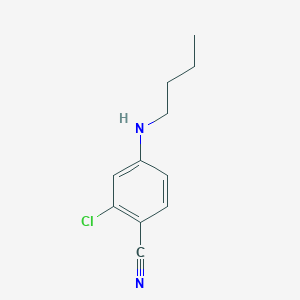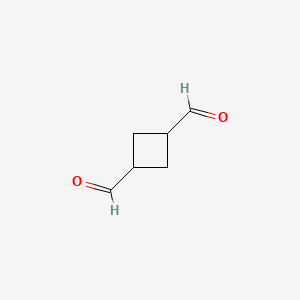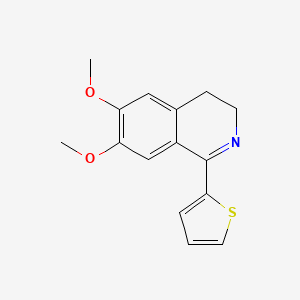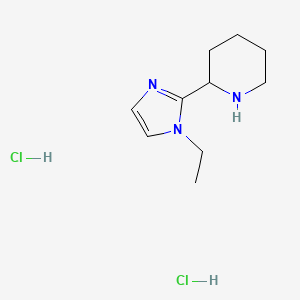![molecular formula C12H19NOS B13253277 (Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13253277.png)
(Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is an organic compound with the molecular formula C12H19NOS This compound features a unique structure combining an oxane ring, a thiophene ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by using an epoxide ring-opening reaction.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Amine Group Addition:
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the oxane ring or the thiophene ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxane or thiophene derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
(Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of (Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
(Oxan-4-ylmethyl)[2-(furan-2-yl)ethyl]amine: Similar structure but with a furan ring instead of a thiophene ring.
(Oxan-4-ylmethyl)[2-(pyridin-2-yl)ethyl]amine: Contains a pyridine ring instead of a thiophene ring.
(Oxan-4-ylmethyl)[2-(benzyl)ethyl]amine: Features a benzene ring instead of a thiophene ring.
Uniqueness: (Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. The combination of the oxane and thiophene rings, along with the amine group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H19NOS |
|---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
N-(oxan-4-ylmethyl)-2-thiophen-2-ylethanamine |
InChI |
InChI=1S/C12H19NOS/c1-2-12(15-9-1)3-6-13-10-11-4-7-14-8-5-11/h1-2,9,11,13H,3-8,10H2 |
InChI Key |
NHVSBUGMORHVLN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNCCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azaspiro[5.5]undecan-2-one](/img/structure/B13253200.png)
![1-[(4-Iodophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13253208.png)

![2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide](/img/structure/B13253216.png)

![Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine]](/img/structure/B13253233.png)
![3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13253237.png)

![8-Methyl-1-oxa-7-thiaspiro[4.4]nonan-2-one](/img/structure/B13253249.png)


![3-[(2-Methylpropanesulfonyl)methyl]piperidine](/img/structure/B13253280.png)
![N',3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide](/img/structure/B13253283.png)

